molecular formula C10H11KN2O3 B5244374 Potassium;4-(pyridine-3-carbonylamino)butanoate

Potassium;4-(pyridine-3-carbonylamino)butanoate

Cat. No.: B5244374
M. Wt: 246.30 g/mol
InChI Key: MYNZFWKRRJUYON-UHFFFAOYSA-M
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Description

Potassium;4-(pyridine-3-carbonylamino)butanoate is a chemical compound that features a pyridine ring attached to a butanoate group through a carbonylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;4-(pyridine-3-carbonylamino)butanoate typically involves the reaction of pyridine-3-carboxylic acid with 4-aminobutanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with potassium hydroxide to form the potassium salt of the compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Potassium;4-(pyridine-3-carbonylamino)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions with reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

Potassium;4-(pyridine-3-carbonylamino)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Potassium;4-(pyridine-3-carbonylamino)butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding. Additionally, the compound can interact with cellular pathways, influencing processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium;4-(pyridine-3-carbonylamino)butanoate is unique due to its specific combination of a pyridine ring and a butanoate group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

potassium;4-(pyridine-3-carbonylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3.K/c13-9(14)4-2-6-12-10(15)8-3-1-5-11-7-8;/h1,3,5,7H,2,4,6H2,(H,12,15)(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNZFWKRRJUYON-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCCC(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11KN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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